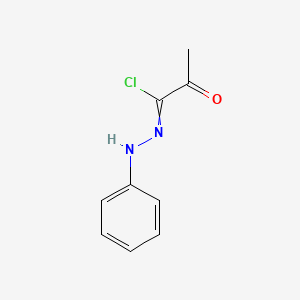

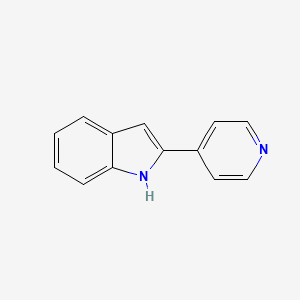

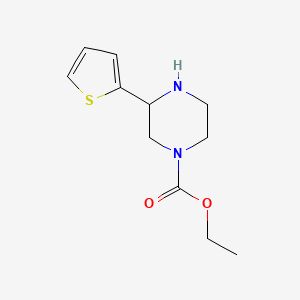

![molecular formula C9H7N5O B1303692 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 338793-16-1](/img/structure/B1303692.png)

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a derivative of the triazolopyrimidine family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural analogues and synthetic pathways discussed can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds involves multiple pathways. One such pathway includes the deacylation of 5-acetyl Biginelli-like precursors in KOH/H2O, as well as the reduction of 1,2,4-triazolo[1,5-a]pyrimidines using LiAlH4 . These methods could potentially be adapted for the synthesis of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine by modifying the substituents accordingly.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is confirmed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to ascertain the structure of these compounds . Additionally, X-ray diffraction analysis provides a definitive structural confirmation, as seen with the sodium salt of a closely related compound .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be quite diverse. For example, 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines can be formylated at position 6, which is a promising step towards further functionalization . In some cases, these compounds can undergo cascade reactions in the presence of KOH/H2O, leading to the formation of entirely different structures, such as a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine are not detailed in the provided papers, the properties of similar compounds can be inferred. Triazolopyrimidines are generally known for their potential as effectors for A2a adenosine receptors and may possess antiseptic activity . The physical properties such as solubility, melting point, and stability would likely be influenced by the furyl and amine substituents on the triazolopyrimidine core.

Wissenschaftliche Forschungsanwendungen

Anti-tumor Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) using the MTT method .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .

- Results : Among the synthesized compounds, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

Pharmacological Activities

- Scientific Field : Pharmacology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

- Methods of Application : Various functional groups are introduced into the [1,2,4]triazolo[1,5-a]pyrimidine moiety to enhance its medicinal properties .

- Results : Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .

Anti-Gastric Cancer Activities

- Scientific Field : Oncology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been designed and synthesized to act as anticancer agents against gastric cancer cells MGC-803 via the suppression of ERK signaling pathway .

- Methods of Application : The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 .

- Results : Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : [1,2,4]triazolo[1,5-a]pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Antitumor Activities

- Scientific Field : Oncology

- Summary of Application : A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds .

- Methods of Application : The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis . Their anti-tumor activities against cancer cell lines (HT-1080 and Bel-7402) were tested by the MTT method .

- Results : Among them, compound 19 displayed the best anti-tumor activity, with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively .

SARS-CoV-2 Main Protease Inhibitors

- Scientific Field : Virology

- Summary of Application : 1,2,4 triazolo[1,5-a] pyrimidin-7-ones have been identified as potential inhibitors of SARS-CoV-2 Main protease, which is crucial for the replication of the virus .

- Methods of Application : The potential of these compounds as COVID-19 drug candidates was evaluated through in silico screening and molecular dynamics simulation .

- Results : The results of these studies are not specified in the available information .

Safety And Hazards

Eigenschaften

IUPAC Name |

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZMXGIAIXOTIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377317 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

CAS RN |

338793-16-1 |

Source

|

| Record name | 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.